(E)-3-Octenyl acetate (CAS 69668-83-3) is an unsaturated aliphatic ester characterized by a trans-configured double bond at the C3 position. In industrial procurement, it is primarily sourced as a high-purity stereospecific building block, an analytical reference standard for multidimensional gas chromatography (MDGC), and a critical active ingredient in targeted agricultural semiochemical formulations. Unlike its highly ubiquitous cis-isomer ((Z)-3-octenyl acetate), the (E)-isomer exhibits a distinct spatial geometry that dictates its unique binding affinity to insect olfactory receptors and alters its volatility and organoleptic profile. Buyers typically prioritize this exact compound when formulating species-specific pest attractants or when rigorous stereochemical fidelity is required for downstream synthetic epoxidation and homologation workflows [1].
Substituting (E)-3-octenyl acetate with its more common (Z)-isomer, the saturated 1-octyl acetate, or positional isomers like (E)-2-octenyl acetate results in catastrophic failures in both biological efficacy and analytical resolution. In agricultural pest control, insect olfactory receptors are highly stereoselective; replacing the (E)-isomer with the (Z)-isomer in pheromone traps drastically reduces or completely abolishes target species attraction, leading to false-negative field monitoring [1]. In flavor and fragrance reconstitution, the trans-double bond imparts a distinct organoleptic profile that cannot be replicated by the saturated analog, which presents a flatter, generic fruity note. Furthermore, in synthetic chemistry, using a mixed E/Z crude precursor yields inseparable diastereomeric mixtures during subsequent double-bond functionalization, severely compromising the purity and yield of the final specialized chemical product [2].
The biological efficacy of (E)-3-octenyl acetate is heavily dependent on its trans-geometry. In field bioassays targeting specific Hemipteran pests, formulations using the pure (E)-isomer achieved high specific binding and behavioral response (>80% trap catch efficacy). Conversely, substituting with the (Z)-isomer or the saturated 1-octyl acetate led to a >90% reduction in attraction rates due to steric mismatch at the olfactory receptor site [1].
| Evidence Dimension | Species-specific attractant response rate |
| Target Compound Data | >80% trap catch efficacy for target species |
| Comparator Or Baseline | (Z)-3-octenyl acetate and 1-octyl acetate (<8% efficacy) |
| Quantified Difference | >90% reduction in attraction rates when substituted |
| Conditions | Field trap bioassays and electroantennography (EAG) on target agricultural pests |
Procurement of the exact (E)-isomer is mandatory for manufacturing functional, species-specific agricultural pheromone lures where isomer mismatch causes complete product failure.
For laboratories analyzing complex fruit volatiles or insect secretions, distinguishing between geometric isomers is critical. (E)-3-octenyl acetate elutes with a distinct Retention Index (RI) of approximately 1205 on standard non-polar columns, whereas the (Z)-isomer elutes earlier at an RI of ~1196. This baseline separation of ~9-15 RI units ensures that the isomers do not co-elute[1].
| Evidence Dimension | Gas Chromatography Retention Index (RI) on non-polar columns |
| Target Compound Data | RI ~1205 |
| Comparator Or Baseline | (Z)-3-octenyl acetate (RI ~1196) |
| Quantified Difference | Baseline separation of ~9-15 RI units |
| Conditions | GC-MS profiling with non-polar stationary phases (e.g., DB-5) |
Laboratories must procure the pure (E)-isomer to accurately calibrate GC-MS equipment and prevent costly misidentifications in food safety and flavor QA/QC.
When used as a synthetic precursor for advanced aliphatic derivatives, the trans-double bond of (E)-3-octenyl acetate strictly dictates the stereochemistry of addition reactions. Utilizing the pure (E)-isomer yields >98% diastereomeric excess (d.e.) for trans-functionalized products (e.g., epoxides or anti-diols). In contrast, using technical grade E/Z mixtures (typically 80:20) introduces a proportional ~20% cis-diastereomer contamination [1].
| Evidence Dimension | Diastereomeric excess (d.e.) in downstream functionalization |
| Target Compound Data | >98% d.e. for trans-derivatives |
| Comparator Or Baseline | Technical grade E/Z mixtures (~80% d.e.) |
| Quantified Difference | Eliminates ~20% diastereomeric contamination, avoiding >30% yield-loss during purification |
| Conditions | Stereospecific alkene addition reactions (e.g., epoxidation) |
Chemical manufacturers must source high-purity (E)-3-octenyl acetate to ensure process economics and avoid unresolvable downstream diastereomeric contamination.
Based on its strict stereospecific binding requirements, (E)-3-octenyl acetate is the required active ingredient for formulating mating disruption and monitoring traps targeting specific Hemipteran pests where the (Z)-isomer is biologically inactive [1].
Leveraging its distinct chromatographic retention index, this compound is essential as a reference standard for laboratories performing GC-MS profiling of complex fruit volatiles to accurately quantify E/Z isomer ratios and ensure product authenticity [2].
Because the trans-double bond strictly dictates downstream stereochemistry, (E)-3-octenyl acetate is the optimal starting material for synthesizing high-purity trans-epoxides and anti-diols used in advanced materials and fine chemical manufacturing [3].